Azide as a Dual-Function Handle: Click Reactivity Plus Latent Amine – Comparison with Alkyne-Modified Tyrosine
The azido group in Boc-L-Tyr(2-azidoethyl)-OH enables two orthogonal downstream transformations that are inaccessible to alkyne-modified analogs such as Boc-L-Tyr(propargyl)-OH: (i) CuAAC or SPAAC click ligation with alkynes or strained cyclooctynes, and (ii) chemoselective reduction to a primary amine via Staudinger ligation or catalytic hydrogenation [1]. This dual functionality means a single incorporated building block can first serve as a bioorthogonal conjugation site and subsequently—or alternatively—as a nucleophilic amine for further derivatization, eliminating the need to synthesize and validate two separate modified amino acids [1].
| Evidence Dimension | Accessible post-incorporation chemical transformations |
|---|---|
| Target Compound Data | Azido group: CuAAC, SPAAC, Staudinger reduction to NH₂, catalytic hydrogenation to NH₂ |
| Comparator Or Baseline | Boc-L-Tyr(propargyl)-OH: CuAAC only; no reduction to amine possible; Boc-L-Tyr-OH: no bioorthogonal handle |
| Quantified Difference | Qualitative functional difference: 2 orthogonal reaction modes (click + unmask) vs. 1 (click only) vs. 0 (no handle) |
| Conditions | Standard SPPS incorporation followed by on‑resin or in‑solution derivatization [1] |
Why This Matters
For laboratories constructing multifunctional peptide conjugates, the azido handle eliminates the need to purchase and optimize separate building blocks for click ligation and amine‑based conjugation, reducing procurement complexity and synthetic step count.
- [1] Iris Biotech GmbH. Azido-Amino Acids and Related – Click Chemistry. Available: https://iris-biotech.de/global/azido-amino-acids-and-related.html (accessed 2026-04-23). View Source
